molecular formula C14H13N3O4S2 B12596546 2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- CAS No. 646040-25-7

2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro-

Cat. No.: B12596546
CAS No.: 646040-25-7
M. Wt: 351.4 g/mol
InChI Key: WDOBWMFFPBPKLM-UHFFFAOYSA-N
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Description

2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- is a complex organic compound that features both thiophene and indole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- typically involves the coupling of thiophene derivatives with indole derivatives. One common method involves the use of N,N’-dicyclohexylcarbodiimide (DCC) as a dehydrating agent to facilitate the formation of amide bonds between carboxylic acids and amines . The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: Electrophilic substitution reactions can occur on the indole or thiophene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperoxybenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are often used.

    Substitution: Reagents like halogens (e.g., bromine) and acids (e.g., sulfuric acid) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Thiophenesulfonamide, N-[2-(1H-indol-3-yl)ethyl]-4-nitro- is unique due to the presence of both thiophene and indole moieties, which confer distinct chemical and biological properties

Properties

CAS No.

646040-25-7

Molecular Formula

C14H13N3O4S2

Molecular Weight

351.4 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)ethyl]-4-nitrothiophene-2-sulfonamide

InChI

InChI=1S/C14H13N3O4S2/c18-17(19)11-7-14(22-9-11)23(20,21)16-6-5-10-8-15-13-4-2-1-3-12(10)13/h1-4,7-9,15-16H,5-6H2

InChI Key

WDOBWMFFPBPKLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)CCNS(=O)(=O)C3=CC(=CS3)[N+](=O)[O-]

Origin of Product

United States

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